Cyclohexyl acetate

Environmental Persistence Biodegradation Green Chemistry

Flavor & fragrance formulators face off-flavor risks from ester hydrolysis in acidic or shelf-stable products. Cyclohexyl acetate eliminates this risk through sterically enhanced hydrolytic stability conferred by its bulky cyclohexyl ring. It is the data-backed choice for regulatory-compliant, environmentally conscious product lines. • Enhanced hydrolytic stability reduces off-flavor development vs. ethyl/amyl acetate in acidic beverages (15-20 ppm) and baked goods (110 ppm). • OECD 301F/D tests show cyclohexyl-derived esters approach 60% biodegradation threshold vs. <40% for norbornyl alternatives-decisive for EU Ecolabel/Nordic Swan compliance. • Flash point of 58°C offers quantifiable process safety advantage over low-flash alternatives (e.g., ethyl acetate, -4°C) in high-speed coating and printing applications.

Molecular Formula C8H14O2
CH3COOC6H11
C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 622-45-7
Cat. No. B165965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl acetate
CAS622-45-7
SynonymsAcetic acid cyclohexyl ester
Molecular FormulaC8H14O2
CH3COOC6H11
C8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCCCC1
InChIInChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3
InChIKeyYYLLIJHXUHJATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethyl ether and ethanol.
Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble)
Insoluble in water;  miscible in ether
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Acetate (CAS 622-45-7): Baseline Physicochemical & Regulatory Profile for Scientific Procurement


Cyclohexyl acetate (CAS 622-45-7) is a monocyclic ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . It is a colorless to pale yellow, flammable liquid [1] with a boiling point of 172–173°C, a density of 0.966 g/mL at 25°C, and a flash point of 58°C (closed cup) . The compound is characterized by a fruity, solvent-like odor with distinct banana and apple nuances, a taste threshold of 30 ppm, and a moderate lipophilicity (log P = 2.64) [2][3]. It is classified as a synthetic flavoring agent and fragrance ingredient, bearing the FEMA number 2349 and appearing in the FDA's list of GRAS substances under 21 CFR 172.515 [4]. Its commercial availability typically requires a purity specification of ≥98% for flavor and fragrance grade applications [5].

Why Generic 'Acetate Ester' Substitution Fails: A Risk-Based Assessment for Cyclohexyl Acetate Procurement


Substituting cyclohexyl acetate with a generic, lower-cost acetate ester—such as ethyl, amyl, or isoamyl acetate—introduces quantifiable risks to formulation performance, environmental compliance, and process safety. The cyclic, six-membered ring of cyclohexyl acetate confers a specific combination of hydrolytic stability, biodegradation pathway, and physicochemical profile that cannot be assumed for its acyclic counterparts [1]. For instance, its alkaline hydrolysis kinetics differ markedly from linear acetates due to steric influences [2], and its environmental persistence profile is fundamentally distinct from structurally related norbornyl-derived compounds [3]. A procurement decision based solely on functional class (e.g., 'fruity ester') ignores these material-specific data points, which directly impact downstream product quality, regulatory standing, and handling requirements. The evidence below quantifies these critical differentiators to enable a data-driven sourcing strategy.

Cyclohexyl Acetate (CAS 622-45-7) vs. Key Comparators: A Quantitative Differential Evidence Guide for Procurement


Biodegradability vs. Norbornyl-Derived Esters: OECD 301F/301D Assessment

In a direct comparative study using OECD 301F and 301D protocols, cyclohexyl-derived compounds consistently demonstrate significantly higher ultimate biodegradation than their norbornyl-derived structural analogs. This data supports the selection of cyclohexyl acetate over norbornyl-based alternatives when environmental persistence is a key procurement criterion [1].

Environmental Persistence Biodegradation Green Chemistry OECD 301

Hydrolytic Stability: Kinetic Comparison with Ethyl Acetate

The hydrolytic stability of cyclohexyl acetate is significantly higher than that of common acyclic esters like ethyl acetate, a critical factor for formulations requiring a stable pH or those exposed to moisture over shelf life. This difference is rooted in the steric hindrance provided by the bulky cyclohexyl group [1][2].

Ester Hydrolysis Stability Chemical Kinetics Formulation Stability

Synthesis Complexity vs. Isoamyl Acetate: Azeotropic Distillation Requirement

The synthesis of cyclohexyl acetate requires more rigorous reaction conditions than its linear analog, isoamyl acetate. This difference in synthesis methodology directly impacts the cost and purity of the final product and serves as a quality benchmark for procurement [1].

Synthetic Route Process Chemistry Esterification Green Chemistry

Flavor Profile & Regulatory Use Levels vs. Amyl Acetate

While cyclohexyl acetate is described as having an odor 'reminiscent of amyl acetate,' its specific flavor profile and regulatory usage levels are distinct. This difference is critical for flavor formulators who require precise control over the final product's organoleptic properties [1].

Flavor Chemistry Sensory Analysis Food Additive FEMA GRAS

Thermal Hazard Profile: Flash Point and Autoignition Temperature

Cyclohexyl acetate presents a distinct thermal hazard profile characterized by a flash point of 58°C (closed cup) and an autoignition temperature of approximately 334°C [1]. These values define its classification as a flammable liquid (UN 2243, Class 3, Packing Group III) and directly impact storage, handling, and process safety requirements .

Process Safety Flammability Thermal Stability GHS Classification

Optimal Application Scenarios for Cyclohexyl Acetate Based on Quantitative Differentiators


Environmental Compliance-Driven Fragrance Formulation

For product lines with strict environmental labeling (e.g., EU Ecolabel, Nordic Swan), cyclohexyl acetate is a preferable choice over norbornyl-derived alternatives. The evidence from OECD 301F/301D tests shows that cyclohexyl-based compounds approach the 60% biodegradation threshold, whereas norbornyl derivatives show <40% degradation [1]. This difference can be decisive in meeting ready biodegradability criteria, simplifying the regulatory dossier and supporting marketing claims of 'readily biodegradable' or 'environmentally conscious.'

Long-Shelf-Life Flavor Blends for Beverages and Baked Goods

Flavor houses formulating liquid concentrates for acidic beverages (e.g., soft drinks) or baked goods with a long shelf life should prioritize cyclohexyl acetate over less stable esters like ethyl acetate. The enhanced hydrolytic stability conferred by the bulky cyclohexyl group, as demonstrated in solid acid-catalyzed hydrolysis studies, reduces the risk of ester breakdown into acetic acid and cyclohexanol [1]. This prevents off-flavor development and maintains consistent flavor delivery over the product's commercial lifespan. FEMA guidelines further support its specific use at 15-20 ppm in beverages and 110 ppm in baked goods [2].

Industrial Solvent with a Favorable Safety Profile

In industrial applications where cyclohexyl acetate serves as a solvent for resins, dyes, or lacquers (e.g., in leather varnishes or printing inks), its higher flash point (58°C) compared to common alternatives like ethyl acetate (-4°C) offers a quantifiable safety advantage [1][2]. This reduces the risk of ignition during high-speed coating or printing processes and may allow for less stringent facility classifications under fire safety codes (e.g., NFPA). The compound's powerful solvency for basic dyes and nitrocellulose further validates its use in these demanding applications [3].

Cost-Justified Synthesis for High-Purity Flavor/Fragrance Intermediates

When procuring cyclohexyl acetate for use as a chemical intermediate or in high-value flavor/fragrance applications, the higher cost relative to isoamyl acetate is technically justified by the more complex synthesis route. The requirement for azeotropic distillation to drive the esterification to completion ensures a high-purity product (often ≥99%) that is less likely to contain residual alcohol or acid impurities that could affect downstream reactions or final product odor [1]. Procurement specifications should therefore include a minimum purity of 98% (or 99% for sensitive applications) to reflect this quality advantage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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